molecular formula C16H15F2NO B4677619 2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B4677619
M. Wt: 275.29 g/mol
InChI Key: GKLABBVFMAQXFB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide is a chemical compound characterized by its unique structure, which includes two fluorophenyl groups and an acetamide functional group

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c17-14-7-5-12(6-8-14)9-10-19-16(20)11-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLABBVFMAQXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide typically involves the following steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 2-fluorophenylacetic acid and 2-(4-fluorophenyl)ethylamine.

  • Activation of Carboxylic Acid: The carboxylic acid group of 2-fluorophenylacetic acid is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amide Formation: The activated acid chloride is then reacted with 2-(4-fluorophenyl)ethylamine under controlled conditions to form the desired acetamide compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various amides or substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-Fluorophenyl)Acetamide: Similar structure but lacks the additional fluorophenyl group.

  • N-[2-(4-Fluorophenyl)Ethyl]Acetamide: Similar structure but lacks the fluorophenyl group on the nitrogen.

  • 2-(2-Fluorophenyl)-N-(2-Phenylethyl)Acetamide: Similar structure but with a non-fluorinated phenyl group.

Uniqueness: 2-(2-Fluorophenyl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide is unique due to the presence of two fluorophenyl groups, which can influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound's stability and binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

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